Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol
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Overview
Description
Acetic acid;bicyclo[421]non-7-ene-1,6-diol is a chemical compound that combines the properties of acetic acid and a bicyclic structure The bicyclo[421]non-7-ene-1,6-diol moiety is a unique structure that is often found in various biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically involve heating the reactants in a solvent such as toluene or xylene at temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the Diels-Alder reaction, and the product is purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated bicyclic alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or sodium methoxide to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated bicyclic alcohols.
Substitution: Substituted bicyclic derivatives.
Scientific Research Applications
Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure.
Bicyclo[2.2.1]heptane: A smaller bicyclic compound with a different ring size.
Norbornane: A bicyclic compound with a similar structure but different functional groups.
Uniqueness
Acetic acid;bicyclo[421]non-7-ene-1,6-diol is unique due to its specific combination of acetic acid and bicyclic structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
89398-43-6 |
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Molecular Formula |
C13H22O6 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol |
InChI |
InChI=1S/C9H14O2.2C2H4O2/c10-8-3-1-2-4-9(11,7-8)6-5-8;2*1-2(3)4/h5-6,10-11H,1-4,7H2;2*1H3,(H,3,4) |
InChI Key |
PZSRTBMLTQTMSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC2(CC(C1)(C=C2)O)O |
Origin of Product |
United States |
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